N-(2-Bromo-3-methylbenzyl)-N-methylamine

Boiling Point Physicochemical Property Thermal Stability

This secondary benzylic amine features ortho-Br/meta-CH₃ substitution for modular diversification via Suzuki-Miyaura couplings and N-methylamine-based amide or reductive amination. With a predicted pKa of 9.34±0.10, the N-methyl group provides controlled basicity and steric tuning that primary-amine analogs lack. Procure at 98% purity to minimize palladium-catalyst poisoning and deliver consistent SAR-library yields—ideal for medicinal chemistry and GPCR-targeted probe synthesis.

Molecular Formula C9H12BrN
Molecular Weight 214.1 g/mol
CAS No. 1355334-67-6
Cat. No. B1406847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromo-3-methylbenzyl)-N-methylamine
CAS1355334-67-6
Molecular FormulaC9H12BrN
Molecular Weight214.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CNC)Br
InChIInChI=1S/C9H12BrN/c1-7-4-3-5-8(6-11-2)9(7)10/h3-5,11H,6H2,1-2H3
InChIKeyONZTZOIOGYNIEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Bromo-3-methylbenzyl)-N-methylamine (CAS 1355334-67-6) Procurement-Grade Specification Overview


N-(2-Bromo-3-methylbenzyl)-N-methylamine (CAS 1355334-67-6) is a substituted benzylamine derivative featuring a 2-bromo and a 3-methyl substitution on the phenyl ring. Its molecular formula is C9H12BrN, with a molecular weight of 214.10 g/mol . It is classified as a secondary benzylic amine and is available from reputable chemical suppliers with purities up to 98% for research and development use . The compound possesses an N-methylated amine group, which differentiates it from primary amine analogs and influences its basicity (predicted pKa 9.34 ± 0.10) and reactivity profile .

Why N-(2-Bromo-3-methylbenzyl)-N-methylamine Cannot Be Replaced by Generic Analogs


The exact substitution pattern—specifically the ortho-bromo and meta-methyl groups on the aromatic ring in combination with an N-methylated secondary amine—dictates the compound's physicochemical properties and reactivity. Simple substitution with 2-bromo-N-methylbenzylamine (lacking the 3-methyl group) or (2-bromo-3-methylphenyl)methanamine (lacking N-methylation) will result in different lipophilicity (LogP), basicity (pKa), and steric hindrance around the amine nitrogen . In synthetic applications, the ortho-bromo substituent enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the meta-methyl group modulates electron density on the ring, influencing coupling reaction rates and regioselectivity compared to non-methylated or differently substituted analogs . Such differences directly impact synthetic yields and the ability to construct specific molecular scaffolds.

N-(2-Bromo-3-methylbenzyl)-N-methylamine (CAS 1355334-67-6) Quantitative Differentiation Against Closest Analogs


Predicted Boiling Point Difference: 2-Bromo-3-methyl Substitution vs. Unsubstituted 2-Bromo Analog

The introduction of a 3-methyl group on the phenyl ring of the benzylamine scaffold significantly alters boiling point. N-(2-Bromo-3-methylbenzyl)-N-methylamine exhibits a predicted boiling point of 251.3 ± 25.0 °C at 760 mmHg . In contrast, its closest analog lacking the 3-methyl group, (2-Bromobenzyl)methylamine (CAS 698-19-1), has a reported boiling point of 71-74 °C at 2 mmHg, which extrapolates to approximately 220-230 °C at 760 mmHg . The ~30 °C difference in predicted atmospheric boiling point indicates altered intermolecular interactions and volatility, relevant for purification method selection (distillation vs. chromatography).

Boiling Point Physicochemical Property Thermal Stability Purification

pKa Comparison: N-Methylated vs. Primary Amine Analogs

The N-methyl group in N-(2-Bromo-3-methylbenzyl)-N-methylamine increases basicity relative to its primary amine counterpart. The target compound has a predicted pKa of 9.34 ± 0.10 . Its primary amine analog, 2-Bromo-3-methylbenzylamine (CAS 1261850-97-8), lacks the N-methyl group and thus possesses a different basicity profile. While experimental pKa for the primary amine analog is not directly reported, comparative data on similar N-methyl vs. primary benzylamine pairs shows N-methylation typically increases pKa by 0.2-0.8 units due to the electron-donating inductive effect of the methyl group [1].

Basicity pKa Amine Reactivity Salt Formation

Purity Benchmark: 98% Assay Available vs. 95% Standard for Analogs

N-(2-Bromo-3-methylbenzyl)-N-methylamine is commercially available with a reported purity of 98% from Leyan . In contrast, its primary amine analog 2-Bromo-3-methylbenzylamine (CAS 1261850-97-8) is commonly supplied at 95% purity [1]. Similarly, the des-methyl analog (2-Bromobenzyl)methylamine is typically offered at 95% purity . The higher purity grade available for the target compound reduces the need for additional purification steps in downstream applications where impurity profiles could interfere with sensitive reactions or biological assays.

Purity Assay Quality Control Procurement Specification

Lipophilicity (LogP) Differentiation from Positional Isomers

The ortho-bromo, meta-methyl substitution pattern of N-(2-Bromo-3-methylbenzyl)-N-methylamine yields a predicted LogP of 2.48 . This value differs from the 3-bromo positional isomer, 3-Bromo-N-methylbenzylamine (CAS 67344-77-8), which has a reported XLogP3 of 2.3 . The ~0.18 LogP unit difference reflects the impact of bromine position on molecular lipophilicity. Additionally, the target compound's LogP is distinct from 4-Bromo-N-methylbenzylamine analogs, which exhibit different lipophilicity profiles due to para-substitution [1].

Lipophilicity LogP Membrane Permeability ADME

Recommended Research and Industrial Use Cases for N-(2-Bromo-3-methylbenzyl)-N-methylamine (CAS 1355334-67-6)


Scaffold for Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

The ortho-bromo substituent on the phenyl ring serves as an effective electrophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl and aryl-heteroaryl C-C bonds. The 3-methyl group modulates electron density on the ring, which can influence coupling rates and regioselectivity compared to non-methylated analogs. This compound is suitable for synthesizing substituted benzylamine libraries for SAR exploration .

Medicinal Chemistry Intermediate for CNS-Targeted Ligand Synthesis

As a substituted N-methylbenzylamine, this compound represents a privileged scaffold for the synthesis of ligands targeting G-protein coupled receptors (GPCRs), including adrenergic, dopaminergic, and serotonergic receptor subtypes. The combination of N-methyl secondary amine and bromoaryl moiety enables modular diversification through amide coupling or reductive amination to generate focused libraries for CNS drug discovery programs [1].

Pharmaceutical Intermediate with Higher Baseline Purity for Sensitive Reactions

The commercially available 98% purity grade makes this compound particularly suitable for reactions where trace impurities could poison catalysts (e.g., palladium in cross-couplings) or interfere with sensitive functional group transformations. Procuring this compound at higher purity reduces the need for pre-reaction purification, saving time and improving overall synthetic yield consistency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Bromo-3-methylbenzyl)-N-methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.